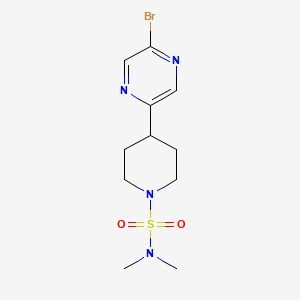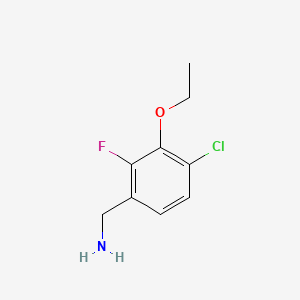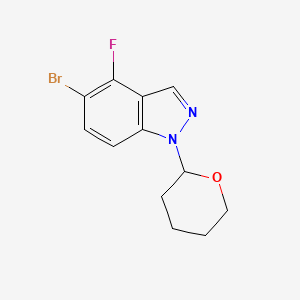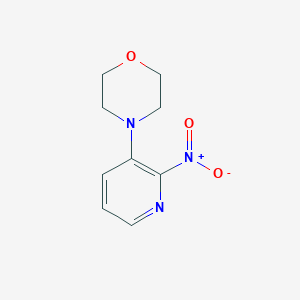
4-(2-Nitropyridin-3-yl)morpholine
Übersicht
Beschreibung
“4-(2-Nitropyridin-3-yl)morpholine” is a chemical compound with the CAS Number: 54231-37-7 . It has a molecular weight of 209.2 .
Synthesis Analysis
Morpholines, including “4-(2-Nitropyridin-3-yl)morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize various mono-, di-, and trisubstituted morpholines .Molecular Structure Analysis
The InChI Code for “4-(2-Nitropyridin-3-yl)morpholine” is 1S/C9H11N3O3/c13-12(14)9-8(2-1-3-10-9)11-4-6-15-7-5-11/h1-3H,4-7H2 .Chemical Reactions Analysis
Morpholines, including “4-(2-Nitropyridin-3-yl)morpholine”, can be synthesized using a variety of methods, including from 1,2-amino alcohols and related compounds . The synthesis of morpholines can be performed in a stereoselective manner and using transition metal catalysis .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
- The compound is used as an important intermediate in synthesizing many biologically active compounds, particularly in anticancer drug research (Wang et al., 2016).
Kinetics in Chemical Reactions
- It plays a role in understanding the kinetics of reactions involving nitropyridines and amines like morpholine, contributing to the field of chemical kinetics (Hamed, 1997).
Photoreactions in Chemical Synthesis
- The compound is involved in photoreactions, such as those with pyrido[2,3-c]furoxan, leading to the production of various pyridine derivatives (Miyazawa et al., 1995).
Antineoplastic Agents
- Derivatives of this compound have been synthesized and tested as potential antineoplastic agents, showing significant activity in certain test systems (Agrawal et al., 1976).
Glucosidase Inhibitors with Antioxidant Activity
- It forms the basis for novel benzimidazoles with applications as glucosidase inhibitors and antioxidants (Özil et al., 2018).
Fluorescent Probes for Medical Research
- Derivatives of this compound have been developed as fluorescent probes for detecting hypoxia in tumor cells, an application relevant to cancer diagnosis and research (Feng et al., 2016).
Development of Aurora Kinase Inhibitors
- The compound is used in the synthesis of intermediates for aurora kinase inhibitors, which are important in cancer treatment (Xu et al., 2015).
Crystallography and Structural Analysis
- Its derivatives have been studied in crystallography, contributing to the understanding of molecular structures and interactions (Khrustalev et al., 1998).
Pharmacophore in PI3K and PIKKs Inhibition
- The morpholine derivative is a key pharmacophore in the inhibition of PI3K and PIKKs, important in drug discovery for various diseases (Hobbs et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-nitropyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)9-8(2-1-3-10-9)11-4-6-15-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRISVRLXDAEDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)
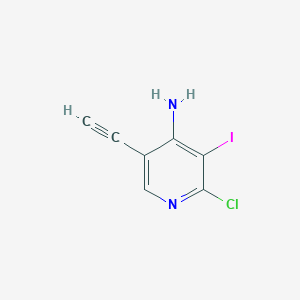

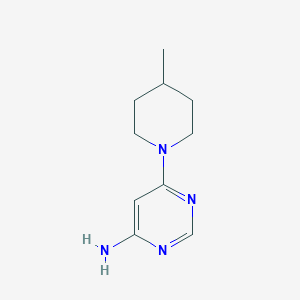
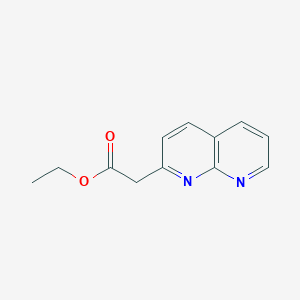
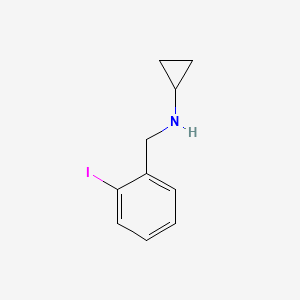
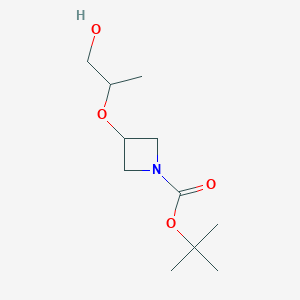


![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
